Lavandulyl acetate

Beschreibung

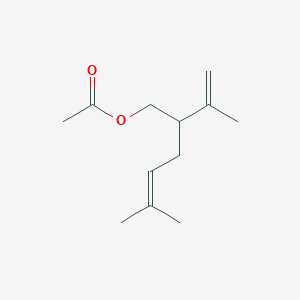

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904865 | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25905-14-0, 20777-39-3 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Lavandulyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulyl acetate, an irregular monoterpene ester, is a significant contributor to the characteristic soft, floral, and slightly fruity aroma of lavender. Beyond its olfactory properties, this natural compound is gaining interest in pharmaceutical and therapeutic research. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification. The information presented is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is found in the essential oils of a variety of aromatic plants. The primary and most commercially significant source is the genus Lavandula, with concentrations varying considerably based on the species, cultivar, geographical origin, and post-harvest processing. Other plant genera, such as Artemisia, have also been reported to contain this compound, albeit typically in lower concentrations.

Data Presentation: Quantitative Analysis of this compound in Various Plant Species

The following table summarizes the quantitative data on this compound content in the essential oils of different plant sources, as determined by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

| Plant Species | Cultivar/Variety | Plant Part | This compound Content (% of Essential Oil) | Reference(s) |

| Lavandula angustifolia Mill. | 'Vera' | Flowers | Moderate levels | [1] |

| Lavandula angustifolia Mill. | Not Specified | Flowers | 2.8% - 14.5% | [2] |

| Lavandula angustifolia Mill. | Not Specified | Flowers | 3.05% - 4.90% (Mean: 4.12%) | [3] |

| Lavandula angustifolia Mill. | Not Specified | Flowers | 4.34% | [4] |

| Lavandula angustifolia Mill. | Not Specified | Flowers | 2.76% | [5] |

| Lavandula x intermedia Emeric ex Loisel | 'Grosso' | Not Specified | Minor component | |

| Lavandula officinalis Chaix. | Not Specified | Flowers | 4.08% | |

| Lavandula species (from Greece) | Not Specified | Flowers | 16.01% |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Experimental Protocols

The following table outlines the key experimental methodologies for the extraction and purification of this compound.

| Methodology | Protocol | Key Parameters | Advantages | Disadvantages | Reference(s) |

| Steam Distillation | 1. Fresh or dried lavender flowers are packed into a still. 2. Steam is passed through the plant material, causing the volatile essential oils to vaporize. 3. The steam and essential oil vapor mixture is cooled in a condenser. 4. The condensed liquid (hydrosol and essential oil) is collected in a separator, where the oil, being less dense, is separated from the water. | - Distillation Time: Can range from 40 minutes to over 2 hours. Longer times may increase yield but can lead to degradation of esters. - Pressure: Applied to lower the boiling point of volatile compounds. | - Well-established and cost-effective method for essential oil extraction. - Suitable for large-scale production. | - High temperatures can cause thermal degradation and hydrolysis of esters like this compound. - May result in the loss of some volatile compounds. | |

| Supercritical Fluid Extraction (SFE) | 1. Ground plant material is placed in an extraction vessel. 2. Supercritical CO₂ is pumped through the vessel, acting as a solvent. 3. The CO₂ containing the dissolved essential oil is depressurized in a separator, causing the CO₂ to return to a gaseous state and the oil to precipitate. | - Pressure: 10 to 30 MPa. - Temperature: 40°C to 60°C. - CO₂ Flow Rate: Varies depending on the system. | - Avoids thermal degradation of labile compounds due to low operating temperatures. - Provides a high-purity extract with no solvent residue. - Selectivity can be tuned by adjusting pressure and temperature. | - High initial equipment cost. - More complex to operate than steam distillation. | |

| Molecular Distillation (Short Path Distillation) | 1. The crude essential oil extract is fed into the distillation unit. 2. The oil is spread as a thin film on a heated surface under a high vacuum. 3. Volatile compounds evaporate and travel a short distance to a cooled condenser. 4. The condensed, purified fraction (distillate) is collected separately from the less volatile residue. | - Temperature: e.g., 85°C. - Vacuum: High vacuum (e.g., 10⁻³ to 10⁻⁵ mbar). | - Ideal for purifying heat-sensitive compounds like terpene esters. - Effectively removes non-volatile impurities such as waxes and pigments. - Enriches the concentration of desired volatile compounds. | - Primarily a purification technique, not for initial extraction from plant material. | |

| Gas Chromatography (GC) | 1. A sample of the essential oil or a fraction from distillation is injected into the GC. 2. The compounds are separated based on their volatility and interaction with the stationary phase of the column. 3. The separated compounds are detected, and their retention times are used for identification. For preparative GC, the separated compounds are collected. | - Column: Typically a polar capillary column (e.g., WAX) is effective for separating linalool and linalyl acetate. - Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points. | - High-resolution separation for both analytical quantification and preparative isolation. - Allows for the isolation of highly pure individual compounds. | - Limited sample capacity for preparative GC. - Can be a costly and time-consuming process for large-scale purification. |

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from lavender plant material.

Conclusion

This guide has detailed the primary natural sources of this compound, with a focus on the Lavandula genus, and has provided a summary of the key experimental protocols for its extraction and purification. While steam distillation remains a common method for obtaining the source essential oil, advanced techniques such as supercritical fluid extraction and molecular distillation offer superior methods for preserving the integrity of this thermally sensitive ester and achieving higher purity. For researchers and professionals in drug development, a thorough understanding of these sourcing and isolation methodologies is crucial for obtaining high-quality this compound for further investigation into its potential therapeutic applications.

References

- 1. Quantitative Analysis of Lavender (Lavandula angustifolia) Essential Oil Using Multiblock Data from Infrared Spectroscopy [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

A Technical Guide to the Spectroscopic Profile of Lavandulyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lavandulyl acetate, a monoterpene ester found in lavender oil and other essential oils. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables, providing a clear reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.06 | t | 7.0 | =CH- |

| 4.83 | s | =CH₂ | |

| 4.74 | s | =CH₂ | |

| 4.04 | d | 6.8 | -CH₂-O- |

| 2.40 | m | -CH- | |

| 2.15 | m | -CH₂- | |

| 2.02 | s | -O-C(=O)-CH₃ | |

| 1.70 | s | =C-CH₃ | |

| 1.68 | s | =C-CH₃ | |

| 1.60 | s | =C-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C=O |

| 145.0 | =C< |

| 131.5 | =C< |

| 124.4 | =CH- |

| 112.5 | =CH₂ |

| 65.0 | -CH₂-O- |

| 45.0 | -CH- |

| 28.5 | -CH₂- |

| 25.7 | -CH₃ |

| 21.0 | -O-C(=O)-CH₃ |

| 18.0 | -CH₃ |

| 17.7 | -CH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2968 | C-H stretch (alkane) |

| 2927 | C-H stretch (alkane) |

| 1740 | C=O stretch (ester)[1] |

| 1645 | C=C stretch (alkene) |

| 1450 | C-H bend (alkane) |

| 1375 | C-H bend (alkane) |

| 1230 | C-O stretch (ester) |

| 1030 | C-O stretch (ester) |

| 885 | =C-H bend (alkene) |

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | < 5 | [M]⁺ (Molecular Ion) |

| 136 | 20 | [M - CH₃COOH]⁺ |

| 121 | 30 | [C₉H₁₃]⁺ |

| 93 | 60 | [C₇H₉]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are synthesized from standard practices for the analysis of terpenes and related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard zg30 pulse sequence is used.

-

Acquisition Time: Approximately 2-3 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: 1024 to 4096 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRAffinity-1S.

-

Data Acquisition:

-

Spectral Range: The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

Number of Scans: 16 to 32 scans are co-added to produce the final spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.

-

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 10 µL of the sample in 1 mL of a suitable solvent, such as hexane or dichloromethane.

-

Instrumentation: The analysis is performed on a GC-MS system, for example, an Agilent GC system coupled to a mass selective detector.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

Injection: A 1 µL aliquot of the sample solution is injected in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: The injector temperature is maintained at 250 °C.

-

Oven Temperature Program: A typical temperature program starts at 60 °C, holds for 2 minutes, then ramps up to 240 °C at a rate of 5 °C/min, and holds at 240 °C for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) is used at an energy of 70 eV.[2]

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of 40 to 400 amu.

-

Ion Source Temperature: The ion source temperature is maintained at 230 °C.

-

Transfer Line Temperature: The transfer line temperature is set to 280 °C.

-

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with a reference library (e.g., NIST/Wiley) for compound identification.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Stereoisomers and Enantiomeric Separation of Lavandulyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulyl acetate is a naturally occurring monoterpene ester and a significant component of essential oils from various Lavandula (lavender) species.[1][2] Its pleasant, floral, and slightly fruity aroma makes it a valuable ingredient in the fragrance, cosmetics, and food industries.[3][4] Beyond its aromatic properties, this compound and its stereoisomers play crucial roles in chemical ecology, acting as insect pheromones.[5]

The this compound molecule possesses a single chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-lavandulyl acetate and (S)-lavandulyl acetate. These stereoisomers can exhibit distinct biological activities, a critical consideration in fields such as pheromone research and pharmacology. For instance, the aggregation pheromone of the western flower thrips (Frankliniella occidentalis) includes (R)-lavandulyl acetate. Consequently, the ability to separate and analyze these enantiomers is of paramount importance for quality control, authenticity verification of essential oils, and the synthesis of biologically active compounds.

This technical guide provides an in-depth overview of the stereoisomers of this compound and focuses on the primary methods for their enantiomeric separation. It details experimental protocols for enzymatic kinetic resolution and chiral gas chromatography, presents quantitative data in structured tables, and uses workflow diagrams to illustrate key processes.

Stereoisomers of this compound

This compound, systematically named 2-isopropenyl-5-methyl-4-hexen-1-yl acetate, has a stereocenter at the C2 position of the hexenyl backbone. This results in the existence of two enantiomers, designated as (R)- and (S)- according to the Cahn-Ingold-Prelog priority rules.

While the physical properties of enantiomers, such as boiling point and density, are identical, their interaction with other chiral molecules, including biological receptors, can differ significantly. This is evident in their roles as pheromones, where often only one enantiomer is biologically active.

Table 1: Properties and Occurrence of this compound Enantiomers

| Property | (R)-Lavandulyl Acetate | (S)-Lavandulyl Acetate | Racemic (±)-Lavandulyl Acetate |

|---|---|---|---|

| IUPAC Name | (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate | (2S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate | (±)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate |

| CAS Number | 20777-39-3 | 55066-55-2 | 25905-14-0 |

| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ |

| Molar Mass | 196.29 g·mol⁻¹ | 196.29 g·mol⁻¹ | 196.29 g·mol⁻¹ |

| Biological Role | Component of the aggregation pheromone in the western flower thrips (Frankliniella occidentalis) | Identified as a component of the sex pheromone of the vine mealybug (Planococcus ficus) (as its precursor, (S)-lavandulol) | Found in various essential oils, including Lavandula angustifolia |

Enantiomeric Separation and Analysis

The separation of this compound enantiomers is typically achieved by resolving its precursor, lavandulol, followed by esterification. The most common and effective techniques are enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution of Lavandulol

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to a separation. Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, most commonly lipases, to catalyze this transformation.

For lavandulol, lipases are used to selectively acylate one enantiomer, leaving the other unreacted. Lipase B from Candida antarctica (CALB) has been successfully employed for the asymmetric esterification of racemic lavandulol, preferentially producing (R)-lavandulyl acetate and leaving behind enantioenriched (S)-lavandulol.

Table 2: Quantitative Data for Enzymatic Resolution of Racemic Lavandulol

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Lipase B from Candida antarctica (CALB) | |

| Substrate | Racemic Lavandulol (25 mM) | |

| Acyl Donor | Acetic Acid | |

| Solvent | Hexane | |

| Conversion | ~55% | |

| (R)-Lavandulyl Acetate Yield | 51% | |

| (R)-Lavandulyl Acetate Enantiomeric Excess (ee) | 48% | |

| (S)-Lavandulol Yield | 42% | |

| (S)-Lavandulol Enantiomeric Excess (ee) | 52% |

| Enantiomeric Ratio (E) | 4.1 | |

Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. While an E value of 4.1 indicates modest selectivity, it demonstrates the feasibility of the resolution. Higher enantiomeric excess can be achieved through further optimization or repeated resolution cycles.

Chiral Chromatography

Chiral chromatography is the most powerful analytical technique for separating enantiomers and determining enantiomeric excess (% ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound.

Multidimensional gas chromatography (MDGC) with a chiral column in the second dimension is often used for the analysis of enantiomers in complex mixtures like essential oils.

Table 3: Typical Chiral Gas Chromatography (GC) Parameters for Monoterpene Acetate Analysis

| Parameter | Description |

|---|---|

| Technique | Chiral Gas Chromatography (GC) or Multidimensional GC (MDGC) |

| Column (CSP) | Cyclodextrin-based chiral stationary phases (e.g., CYCLOSIL-B, Rt-βDEX series) are commonly used for separating terpene enantiomers. |

| Injector | Split/Splitless, Temperature: ~250-280 °C |

| Carrier Gas | Helium or Hydrogen, Constant Flow (~1.3 mL/min) |

| Oven Program | A temperature gradient is typically used. For example: Start at 60-100°C, hold for 1-5 min, then ramp at 1-7°C/min to 200°C, and hold. |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification. |

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of Racemic Lavandulol

This protocol is adapted from the methodology described by Cross, Marriott, and Grogan (2004).

Materials:

-

Racemic lavandulol

-

Immobilized Candida antarctica lipase B (CALB)

-

Acetic acid

-

Hexane (anhydrous)

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker/incubator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL flask, dissolve 250 mg of racemic lavandulol in 25 mL of hexane.

-

Reagent Addition: Add a molar equivalent of acetic acid to the solution.

-

Enzyme Addition: Add an appropriate amount of immobilized CALB (e.g., 10-20% by weight of the substrate).

-

Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30°C).

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC to determine the conversion rate.

-

Reaction Termination: When the conversion reaches approximately 50-55% (to theoretically maximize the enantiomeric excess of both product and remaining substrate), stop the reaction.

-

Enzyme Removal: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the hexane solvent using a rotary evaporator.

-

Purification: Separate the resulting (R)-lavandulyl acetate from the unreacted (S)-lavandulol using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

-

Analysis: Analyze the purified fractions using chiral GC to determine the yield and enantiomeric excess of each compound.

Protocol: Chiral GC Analysis of this compound Enantiomers

This protocol provides a general framework for the chiral GC analysis.

Materials:

-

Sample of this compound (either a racemic standard or from the resolution experiment)

-

Solvent for dilution (e.g., hexane or ethyl acetate)

-

Gas chromatograph equipped with an FID or MS detector

-

Chiral capillary column (e.g., a cyclodextrin-based phase)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent.

-

Instrument Setup: Install the chiral column in the GC. Set up the instrument parameters as outlined in Table 3. A typical temperature program might be: initial temperature of 100°C for 1 min, ramp to 200°C at 7°C/min, and hold for 2 min.

-

Injection: Inject 0.1-1.0 µL of the prepared sample into the GC injector.

-

Data Acquisition: Run the analysis and record the chromatogram. The two enantiomers should appear as two distinct, closely eluting peaks.

-

Peak Identification: If analyzing an unknown mixture, inject a racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Quantification: Integrate the peak areas for each enantiomer.

-

Calculation of Enantiomeric Excess (% ee):

-

Let A₁ be the area of the more abundant enantiomer and A₂ be the area of the less abundant enantiomer.

-

Calculate % ee using the formula: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] × 100.

-

Conclusion

The stereochemistry of this compound is a critical factor influencing its biological function, particularly in its role as an insect pheromone. This guide has detailed the existence of its (R)- and (S)-enantiomers and presented robust methodologies for their separation and analysis. Enzymatic kinetic resolution using lipases provides a practical route for preparing enantioenriched samples of (R)-lavandulyl acetate and its precursor, (S)-lavandulol. Concurrently, chiral gas chromatography stands as the definitive analytical tool for quantifying the enantiomeric purity of these compounds. The protocols and data summarized herein offer a comprehensive resource for researchers in natural products chemistry, chemical ecology, and the fragrance industry, enabling precise synthesis, analysis, and application of the stereoisomers of this compound.

References

In Vitro Biological Activities of Lavandulyl Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl acetate, a monoterpene ester found as a constituent of lavender (Lavandula angustifolia) essential oil, has been associated with a range of biological activities in vitro. While research on the isolated compound is limited, studies on essential oils containing significant amounts of this compound suggest its potential contribution to cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the existing in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented herein aims to facilitate further research and drug development efforts centered on this compound.

Introduction

This compound is a naturally occurring monoterpenoid and a significant component of the essential oil extracted from various lavender species.[1][2][3] Its chemical structure, characterized by an acetate group attached to a lavandulol backbone, contributes to the characteristic aroma of lavender. Beyond its aromatic properties, emerging in vitro evidence suggests that this compound may possess therapeutic potential. This document synthesizes the available scientific literature on the in vitro biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of this compound against various human cell lines. This activity is often observed in the context of whole lavender essential oil, where this compound is one of the active constituents.

Quantitative Data for Cytotoxic Activity

| Cell Line | Compound/Oil | IC50 Value | Reference |

| DU145 (Human Prostate Cancer) | Linalyl Acetate | 11.74 ± 0.62 µM | [4] |

| PC-3 (Human Prostate Cancer) | Linalyl Acetate | 4.98 ± 0.31 µM | [4] |

| HaCaT (Human Keratinocytes) | Lavender Oil (High this compound) | Not specified, but viability reduced | |

| Human Skin Cells (HMEC-1, HNDF, 153BR) | Linalyl Acetate | Higher cytotoxicity than lavender oil |

Note: Data for isolated this compound is limited. The table includes data for the closely related linalyl acetate and for lavender essential oils with notable this compound content to provide context.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound or Lavender essential oil

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., lavender oil with a known percentage of this compound) for 24 hours.

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity

This compound has been implicated in the anti-inflammatory effects of lavender essential oil. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to investigate these properties. One study noted that this compound has the potential to increase vascular endothelial growth factor (VEGF).

Quantitative Data for Anti-inflammatory Activity

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

The following protocol outlines a general method for measuring the effect of a test compound on the expression of pro-inflammatory cytokines in human macrophages using real-time PCR.

Materials:

-

Human macrophage cell line (e.g., THP-1 differentiated into macrophages)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound or Lavender essential oil

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Differentiated macrophages are pre-treated with the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 4 hours to induce an inflammatory response.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.

-

Real-Time PCR: The expression levels of target cytokine genes are quantified using real-time PCR with specific primers.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with the housekeeping gene used for normalization.

Signaling Pathway: LPS-induced Inflammation

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Antimicrobial Activity

While the antimicrobial properties of lavender essential oil are well-documented, the specific contribution of this compound is less defined. Studies have shown that essential oils containing this compound exhibit activity against a range of bacteria.

Quantitative Data for Antimicrobial Activity

Direct MIC (Minimum Inhibitory Concentration) or MBC (Minimum Bactericidal Concentration) values for isolated this compound are not consistently reported in the literature reviewed. The antimicrobial efficacy is generally attributed to the synergistic effects of the various components of the essential oil.

Conclusion and Future Directions

The in vitro biological activities of this compound, particularly its cytotoxic and anti-inflammatory effects, present a promising area for further investigation. While current research, primarily conducted on lavender essential oil, suggests its potential as a bioactive compound, there is a clear need for studies focusing on isolated this compound to elucidate its specific mechanisms of action and to quantify its potency. Future research should aim to:

-

Determine the IC50 values of pure this compound against a broader range of cancer cell lines.

-

Investigate the specific signaling pathways modulated by this compound in inflammatory processes.

-

Evaluate the antimicrobial spectrum of isolated this compound and its potential for synergistic effects with other compounds.

Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its potential application in drug development.

References

- 1. Enhanced Biological Activity of a Novel Preparation of Lavandula angustifolia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Efficacy Studies of Lavender angustifolia Essential Oil and Its Active Constituents on the Proliferation of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Lavandulyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulyl acetate is a monoterpene ester naturally occurring in various aromatic plants, most notably in lavender species such as Lavandula angustifolia.[1][2] As a significant contributor to the characteristic aroma of lavender, it is frequently utilized in the fragrance and cosmetics industries.[3][4] Beyond its aromatic properties, emerging scientific interest has focused on the pharmacological potential of this compound. This technical guide provides a comprehensive overview of the current state of research into its biological activities, with a focus on its anti-inflammatory, antimicrobial, and cytotoxic properties.

This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows to support further research and development in this area. It is important to note that a substantial portion of the available data is derived from studies on lavender essential oil, where this compound is a component. Research specifically investigating the pharmacological effects of isolated this compound is still in its early stages.

Anti-inflammatory Properties

This compound is thought to contribute to the well-documented anti-inflammatory effects of lavender essential oil.[5] The proposed mechanisms of action primarily revolve around the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

Mechanism of Action

-

Cyclooxygenase (COX) Inhibition: In silico molecular docking studies have suggested that this compound may possess inhibitory activity against both COX-1 and COX-2 enzymes. These enzymes are critical in the inflammatory cascade as they are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The binding affinity of this compound to these enzymes, as predicted by computational models, suggests a potential mechanism for its anti-inflammatory effects. However, direct experimental validation of these inhibitory activities on the isolated compound is yet to be extensively reported.

-

Modulation of Cytokine Production: Studies on lavender essential oil with a high concentration of this compound have demonstrated an influence on the production of pro-inflammatory cytokines. For instance, one study observed a concentration-dependent effect on the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human keratinocyte (HaCaT) cell lines. IL-6 and IL-8 are key signaling molecules that recruit and activate immune cells, perpetuating the inflammatory response. The potential of this compound to modulate the production of these cytokines suggests a role in mitigating inflammatory skin conditions.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. While studies on lavender essential oil and its major components, linalool and linalyl acetate, have shown inhibition of the NF-κB pathway, direct experimental evidence for the specific role of this compound in this pathway is still needed.

Quantitative Data: Anti-inflammatory Activity

Currently, there is a lack of specific IC50 values for the anti-inflammatory activity of isolated this compound. The table below presents the binding affinities from an in silico study, which provides a theoretical basis for its potential COX inhibitory activity.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Study Type |

| This compound | COX-1 | -7.586 | In silico (Molecular Docking) |

| This compound | COX-2 | -7.224 | In silico (Molecular Docking) |

Experimental Protocols

A common method to assess the inhibitory activity of a compound against COX-1 and COX-2 is a functional assay based on the formation of prostaglandin E2 (PGE2).

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and epinephrine.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: After a specific incubation period, the reaction is stopped. The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (vehicle-treated) samples. The IC50 value is then determined from the dose-response curve.

This protocol outlines a general method for measuring the effect of a compound on cytokine production in a human keratinocyte cell line like HaCaT.

-

Cell Culture: HaCaT cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.

-

Stimulation: Cells are treated with the test compound (this compound) at various concentrations for a defined period (e.g., 24 hours). In some experiments, an inflammatory stimulus like lipopolysaccharide (LPS) may be used to induce cytokine production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatant is measured using ELISA kits specific to the target cytokines.

-

Data Analysis: The levels of cytokines in treated samples are compared to those in control samples to determine the effect of the compound.

Signaling Pathway Diagram

References

- 1. Antifungal activity of Lavandula angustifolia essential oil against Candida albicans yeast and mycelial form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phytochemical Profiling, Antioxidant and Anti-Inflammatory Activity of Plants Belonging to the Lavandula Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

The Olfactory Landscape of Lavandulyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl acetate, a naturally occurring monoterpene ester, is a key contributor to the characteristic aroma of lavender. This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance chemistry. This document details the compound's sensory characteristics, physicochemical properties, and analytical methodologies for its assessment. Furthermore, it outlines the general signal transduction pathway for olfactory perception.

Olfactory Properties of this compound

This compound is prized for its complex and pleasant aroma, which is a cornerstone of the fragrance and aromatherapy industries. It is one of the primary components of lavender essential oil, contributing significantly to its overall scent profile[1].

Odor Profile: The scent of this compound is predominantly characterized as having gentle floral and herbal notes, often complemented by subtle citrus undertones[1]. It is also described as sweet, fruity-herbaceous, and slightly warm to spicy, with some resemblance to the odor of linalyl propionate. This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance compositions.

While a specific, publicly available odor threshold value for pure this compound is not readily found in the reviewed literature, its potent and characteristic aroma suggests a low detection threshold. The "Threshold of Concern," a toxicological value, has been established at 1800 µ g/person/day , but this does not indicate its olfactory detection level[2].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [3][4] |

| Molecular Weight | 196.29 g/mol | |

| Appearance | Colorless, oily liquid | |

| Boiling Point | 231.23 °C | |

| Flash Point | 91 °C (196 °F) | |

| Specific Gravity | 0.908 | |

| Vapor Pressure | 0.0476 mm Hg at 20 °C | |

| Water Solubility | 6.816 mg/L | |

| log KOW (Octanol-Water Partition Coefficient) | 4.48 |

Aroma Profile and Chemical Composition

This compound is a significant component of various lavender species, and its concentration can vary depending on the plant's origin, genetics, and processing methods.

| Lavender Species/Extract | Percentage of this compound | Other Major Components | Reference |

| Lavandula angustifolia (English Lavender) | Moderate levels | Linalool, Linalyl acetate, Terpinen-4-ol, Lavandulol | |

| Lavandula angustifolia Extracts (LE-W, LE-A99, LE-A95) | High abundance (total with Linalyl acetate > 57%) | Linalyl acetate, Linalool, Linalool oxides | |

| Lavender Essential Oils (General) | Target compound for quality assessment | Linalool, Linalyl acetate, 1,8-cineole, Camphor |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Aroma Profiling

GC-MS is a fundamental technique for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils and other complex mixtures.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is heated to vaporize the sample. A split or splitless injection mode can be used depending on the concentration of the analytes.

-

Gas Chromatography Separation: The vaporized sample is carried by an inert carrier gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column oven temperature is programmed to ramp up over time (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the compounds based on their boiling points and polarity.

-

Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured by the mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for compound identification. Quantification can be achieved by comparing the peak area of this compound to that of an internal or external standard.

Sensory Evaluation of Aroma Profile

Sensory evaluation is crucial for characterizing the odor of a single chemical compound like this compound.

Methodology:

-

Panel Selection and Training: Assemble a panel of trained sensory assessors. Training should focus on the identification and intensity rating of various aroma descriptors relevant to floral, herbal, fruity, and spicy notes.

-

Sample Preparation: Prepare a dilution series of pure this compound in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples should be presented in identical, coded containers (e.g., glass vials with smelling strips or blotters).

-

Evaluation Environment: Conduct the evaluation in a sensory analysis laboratory with controlled temperature, humidity, and lighting, and free from extraneous odors.

-

Procedure:

-

Acclimatization: Allow panelists to acclimate to the testing environment.

-

Reference Standards: Provide panelists with reference standards for the aroma descriptors to be used.

-

Sample Presentation: Present the coded samples to the panelists in a randomized order.

-

Evaluation: Panelists dip a clean, odorless smelling strip into each sample and evaluate the aroma at different time intervals (top, middle, and base notes). They then rate the intensity of each perceived aroma descriptor on a structured scale (e.g., a 0-10 numerical scale).

-

-

Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor, creating a comprehensive aroma profile. Techniques like spider web diagrams can be used for visualization.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein-coupled receptors (GPCRs). While the specific ORs that bind to this compound have not been definitively identified in the reviewed literature, the general signal transduction cascade is well-established.

Mechanism of Olfactory Signal Transduction:

-

Odorant Binding: this compound molecules, upon inhalation, dissolve in the olfactory mucus and bind to specific ORs located on the cilia of olfactory receptor neurons (ORNs).

-

G-Protein Activation: This binding event induces a conformational change in the OR, leading to the activation of a specific G-protein, Gαolf.

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, causing depolarization of the ORN's membrane.

-

Action Potential Generation: This depolarization, if it reaches the threshold, triggers an action potential.

-

Signal Transmission to the Brain: The action potential propagates along the axon of the ORN to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.

Conclusion

This compound is a vital aroma compound with a complex and desirable olfactory profile. This guide has provided a detailed overview of its sensory and physicochemical properties, along with standardized methodologies for its analysis. A deeper understanding of its aroma profile and the underlying mechanisms of its perception is crucial for its effective utilization in fragrance development, aromatherapy applications, and potential therapeutic interventions. Further research to determine its specific odor threshold and to identify the olfactory receptors responsible for its perception will provide even greater insights into the olfactory world of this important natural ester.

References

A Technical Guide to the Solubility of Lavandulyl Acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl acetate, a monoterpenoid ester recognized for its characteristic lavender aroma, is a key component in fragrance and cosmetic formulations. Its efficacy and application in various product matrices are fundamentally influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative data for this compound is limited in publicly available literature, this document compiles existing qualitative information and augments it with solubility data from structurally analogous fragrance esters to provide a reliable solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of liquid fragrance ingredients is presented, alongside a visual representation of the experimental workflow.

Introduction

This compound (C₁₂H₂₀O₂) is the acetate ester of lavandulol. As a significant constituent of lavender oil, its physicochemical properties, particularly its solubility, are of paramount importance for formulation scientists in the pharmaceutical, cosmetic, and flavor industries. Understanding the solubility of this compound in various organic solvents is crucial for developing stable, homogeneous, and effective product formulations, ranging from topical drug delivery systems to fine fragrances. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in scientific literature. However, numerous sources consistently describe it as being "soluble in organic solvents" and "insoluble in water"[1]. More specific qualitative descriptors indicate that it is soluble in alcohol[2] and slightly soluble in chloroform and methanol[3]. A quantitative, albeit estimated, water solubility of 6.816 mg/L at 25 °C has been reported[2]. For Dimethyl Sulfoxide (DMSO), a specific solubility of 100 mg/mL has been documented[4].

To build a more comprehensive, albeit estimated, solubility profile, it is instructive to examine the solubility of structurally similar monoterpenoid acetates that are also prevalent in the fragrance industry.

Data Presentation: Solubility of this compound and Structural Analogs

The following table summarizes the available solubility data for this compound and provides context by including data for other common fragrance esters. The solubility is presented qualitatively where specific quantitative data is unavailable.

| Compound | Molecular Formula | Ethanol | Methanol | Acetone | Diethyl Ether | Hexane | Toluene | Chloroform | DMSO | Water |

| This compound | C₁₂H₂₀O₂ | Soluble | Slightly Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Slightly Soluble | 100 mg/mL | Insoluble |

| Linalyl Acetate | C₁₂H₂₀O₂ | Soluble | Soluble | Soluble | Soluble | Likely Soluble | Likely Soluble | Soluble | Likely Soluble | Insoluble |

| Geranyl Acetate | C₁₂H₂₀O₂ | Soluble | Soluble | Soluble | Soluble | Likely Soluble | Likely Soluble | Soluble | Likely Soluble | Insoluble |

| Citronellyl Acetate | C₁₂H₂₂O₂ | Soluble | Soluble | Soluble | Soluble | Likely Soluble | Likely Soluble | Soluble | Likely Soluble | Insoluble |

| Bornyl Acetate | C₁₂H₂₀O₂ | 15 mg/mL | Slightly Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Slightly Soluble | 2 mg/mL | Very Slightly Soluble |

Note: "Likely Soluble" is an estimation based on the general solubility of similar nonpolar to moderately polar esters in these solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a liquid fragrance compound like this compound in an organic solvent at a specified temperature. This method is based on the principle of preparing saturated solutions and quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Diethyl Ether, Hexane, Toluene

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess is to ensure that a saturated state is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any suspended micro-droplets.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Conclusion

While precise, quantitative solubility data for this compound in a wide array of common organic solvents remains to be fully documented in peer-reviewed literature, a strong qualitative and inferred understanding of its solubility profile can be established. This compound is readily soluble in polar organic solvents like ethanol and demonstrates solubility in a range of other organic media, a characteristic shared by its structural analogs. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. This information is critical for the effective formulation and application of this compound in various scientific and industrial contexts.

References

A Comprehensive Technical Review of Lavandulyl Acetate: From Synthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl acetate, a monoterpene ester found as a significant constituent of lavender oil, has garnered increasing interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, encompassing its chemical and physical properties, synthesis and extraction methodologies, and a detailed examination of its pharmacological effects, including insecticidal, antimicrobial, anti-inflammatory, and anticancer properties. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate further research and development.

Chemical and Physical Properties

This compound is the acetate ester of lavandulol. Its chemical structure and key properties are summarized below.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀O₂ | [1][3] |

| Molecular Weight | 196.29 g/mol | [1] |

| IUPAC Name | (5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |

| CAS Number | 25905-14-0 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 228.00 to 229.00 °C @ 760.00 mm Hg | |

| Flash Point | 159.00 °F TCC (70.56 °C) | |

| Solubility | Soluble in alcohol; Insoluble in water | |

| logP (o/w) | 3.518 (estimated) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 1.1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.62 | s | 3H | CH₃ |

| 1.69 | s | 3H | CH₃ |

| 1.73 | s | 3H | CH₃ |

| 2.04 | s | 3H | O-C(=O)-CH₃ |

| 2.10 - 2.30 | m | 3H | CH₂, CH |

| 4.05 | d | 2H | O-CH₂ |

| 4.70 | s | 1H | =CH₂ |

| 4.85 | s | 1H | =CH₂ |

| 5.10 | t | 1H | =CH |

Source: Data compiled from publicly available spectral databases.

Table 1.2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 17.8 | CH₃ |

| 20.0 | CH₃ |

| 21.0 | O-C(=O)-CH₃ |

| 25.7 | CH₃ |

| 37.5 | CH₂ |

| 45.8 | CH |

| 65.0 | O-CH₂ |

| 113.0 | =CH₂ |

| 122.0 | =CH |

| 134.0 | =C |

| 144.0 | =C |

| 171.0 | C=O |

Source: Data compiled from publicly available spectral databases.

Table 1.3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2860 | C-H stretching of -CH₂ and -CH₃ groups |

| 1740 | C=O stretching (ester) |

| 1644 | C=C stretching (vinyl) |

| 1236 | C-O stretching (ester) |

Source: Data compiled from various spectroscopic studies.

Synthesis and Extraction

Chemical Synthesis

A biomimetic synthesis of this compound has been reported starting from 2-methyl-3-butene-2-ol.

Experimental Protocol: Biomimetic Synthesis of this compound

-

Reaction Setup: A mixture of 2-methyl-3-butene-2-ol and acetic acid is prepared.

-

Acid Catalysis: The reaction is initiated in an acidic medium, leading to the formation of carbocation intermediates.

-

Rearrangement and Acetylation: The carbocation undergoes rearrangement and reacts with acetic acid to form prenyl acetate in situ.

-

Dimerization and Elimination: The prenyl acetate further reacts to form a diacetate intermediate, which upon mild heating, eliminates acetic acid via a retro-ene reaction to yield this compound.

-

Purification: The final product is purified by vacuum distillation (106-107°C/13 mmHg).

A patented process also describes the synthesis of this compound from lavandulic acid, which is formed by the rearrangement of 2-methylbuten-2-yl-β,β-dimethyl acrylate.

References

The Irregular Monoterpene: A Technical Guide to the Discovery and History of Lavandulyl Acetate in Plant Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulyl acetate is an irregular monoterpene ester that contributes to the characteristic aroma of lavender essential oil.[1] Unlike regular monoterpenes, which are formed by the head-to-tail linkage of two isoprene units, the carbon skeleton of this compound is derived from a head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) units. This structural anomaly imparts unique chemical and biological properties to the molecule, making it a subject of interest in phytochemistry, chemical synthesis, and the fragrance industry. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, biosynthesis, and analysis of this compound, tailored for a scientific audience.

Discovery and History

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, floral, and slightly fruity aroma.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| CAS Number | 25905-14-0 |

| Boiling Point | 228-229 °C at 760 mmHg |

| Flash Point | 70.56 °C |

| Density | 0.909 - 0.915 g/cm³ at 25 °C |

| Refractive Index | 1.453 - 1.459 at 20 °C |

| Solubility | Soluble in organic solvents; insoluble in water |

| Optical Rotation | Varies with enantiomeric composition |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.10 (t, 1H), 4.85 (s, 1H), 4.75 (s, 1H), 4.05 (d, 2H), 2.50 (m, 1H), 2.05 (s, 3H), 1.95 (m, 2H), 1.70 (s, 3H), 1.65 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.1, 145.8, 132.0, 123.5, 112.9, 65.8, 45.2, 30.8, 25.7, 22.4, 20.9, 17.7.

-

Mass Spectrum (EI, 70 eV) m/z (%): 136 (M⁺ - C₂H₄O₂), 93, 69, 43, 41.

Biosynthesis in Plants

The biosynthesis of this compound follows an unconventional pathway for monoterpenes. The key steps are outlined below and illustrated in the accompanying diagram.

-

Formation of Lavandulyl Diphosphate (LPP): The pathway begins with the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) , a type of cis-prenyl diphosphate synthase.[4]

-

Formation of Lavandulol: LPP is then dephosphorylated to form the alcohol, lavandulol.

-

Esterification to this compound: Finally, lavandulol is acetylated to form this compound. This esterification is likely catalyzed by an alcohol acyltransferase (AAT) .

References

- 1. monq.com [monq.com]

- 2. Annual Report on Essential Oils, Synthetic Perfumes, Etc: (1890) - Schimmel & Co. Aktiengesellschaft, Miltitz bei Leipzig - Google Books [books.google.com]

- 3. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Thermochemical Properties of Lavandulyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lavandulyl acetate (C₁₂H₂₀O₂) is the acetate ester of lavandulol.[1] Its pleasant aroma and reported calming effects have made it a compound of interest beyond the fragrance industry, with potential applications in various therapeutic areas. The thermochemical properties of a compound are critical for drug development, as they influence factors such as stability, solubility, and reaction kinetics. This guide serves as a resource for researchers looking to understand or experimentally determine the thermochemical characteristics of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources and provides a foundational understanding of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1][3] |

| Molecular Weight | 196.29 g/mol | |

| CAS Number | 25905-14-0 | |

| Appearance | Colorless, oily liquid | |

| Boiling Point | 228.00 to 229.00 °C at 760.00 mm Hg | |

| Flash Point | 70.56 °C (159.00 °F) TCC | |

| Vapor Pressure | 0.072000 mmHg @ 25.00 °C (estimated) | |

| Specific Gravity | 0.90900 to 0.91500 @ 25.00 °C | |

| Refractive Index | 1.45300 to 1.45900 @ 20.00 °C | |

| Solubility | Soluble in alcohol; Insoluble in water |

Experimental Determination of Thermochemical Properties

Due to the lack of published experimental thermochemical data for this compound, this section provides detailed protocols for the determination of key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Combustion calorimetry is a standard method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a sample in a constant-volume container (a "bomb") and measuring the heat evolved.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 - 1.0 g of high-purity (≥96%) this compound into a crucible.

-

For liquid samples like this compound, a gelatin capsule or a similar container can be used to hold the sample within the crucible. The heat of combustion of the container must be known.

-

A known length of fuse wire is attached to the ignition system, with the wire in contact with the sample.

-

-

Calorimeter Assembly:

-

The crucible is placed in the bomb, and the bomb is sealed.

-

The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in the calorimeter's insulated container.

-

A stirrer is used to ensure a uniform water temperature, and a high-precision thermometer is used for temperature measurements.

-

-

Combustion and Data Acquisition:

-

The initial temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at short intervals as it rises due to the heat released from the combustion.

-

Temperature readings are continued until a stable maximum temperature is reached and the system begins to cool.

-

-

Calculations:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The total heat released during the combustion of this compound is calculated from the temperature change of the water and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and any sample container used.

-

The enthalpy of combustion (ΔH_c) is then calculated per mole of this compound.

-

Caption: Experimental workflow for combustion calorimetry.

Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine properties such as glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and heat capacity (Cp).

Experimental Protocol:

-

Sample Preparation:

-

Using a micropipette, place a small amount (typically 2-10 mg) of this compound into a hermetically sealed aluminum DSC pan. Hermetic pans are crucial for volatile liquids to prevent evaporation during the experiment.

-

An empty, hermetically sealed pan is used as the reference.

-

-

Instrument Setup and Calibration:

-

The DSC instrument is calibrated for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion, such as indium.

-

A purge gas, typically nitrogen, is flowed through the measurement cell to create an inert atmosphere and remove any evolved gases.

-

-

Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated. A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample could be cooled to -50 °C and then heated at a constant rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

The heat flow to the sample is measured relative to the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to identify thermal events.

-

An endothermic peak will indicate melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

A step change in the baseline of the thermogram can indicate a glass transition.

-

The heat capacity can be determined by comparing the heat flow signal of the sample with that of a known standard, such as sapphire.

-

Caption: Experimental workflow for Differential Scanning Calorimetry.

Biological Significance and Signaling Pathways

Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound. Its primary biological relevance is discussed in the context of aromatherapy, where it contributes to the scent profile of lavender oil and is associated with relaxation and stress relief. Toxicological assessments have been performed to ensure its safety in consumer products. Future research may elucidate specific molecular targets or signaling cascades affected by this compound, which would be of significant interest to the drug development community. The biosynthesis of this compound in organisms like E. coli has been a subject of study, focusing on the enzymatic pathways involving pyrophosphatases and alcohol acyltransferases.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and addressed the current gap in its thermochemical characterization. While specific values for properties like the enthalpy of formation are not yet established in the literature, this guide provides the necessary, detailed experimental protocols for their determination using combustion calorimetry and Differential Scanning Calorimetry. The provided workflows and methodologies offer a clear path for researchers to obtain this critical data, which will be invaluable for the safe handling, process optimization, and future development of this compound in various scientific and industrial applications, including pharmaceuticals.

References

Quantum Chemical Blueprint of Lavandulyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and reactivity of Lavandulyl acetate, a monoterpene ester found in lavender oil. This document details a computational methodology based on Density Functional Theory (DFT) for obtaining key quantum chemical descriptors. Particular focus is given to the calculation of Bond Dissociation Enthalpy (BDE) as a measure of antioxidant potential. While specific quantitative data is presented for BDE, this guide also outlines the protocols for a broader range of quantum chemical analyses, including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis, to provide a complete computational characterization of this compound. The workflows and conceptual frameworks are visualized using diagrams to enhance understanding.

Introduction

This compound is a naturally occurring monoterpene and a significant component of lavender essential oil. Its chemical structure, characterized by a reactive acetate group and unsaturated carbon-carbon bonds, suggests a potential for various chemical transformations and biological activities. Quantum chemical calculations offer a powerful in silico approach to understanding the fundamental electronic properties that govern the reactivity and potential applications of this molecule. By modeling the behavior of electrons, we can predict molecular geometries, vibrational spectra, and thermochemical properties, providing insights that are complementary to experimental studies. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to the study of this compound.

Computational Methodology